1-Methyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
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Overview
Description
Preparation Methods
The synthesis of 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of naphthalene derivatives with pyrazolo[3,4-d]pyrimidine intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) catalytic subunit gamma isoform . By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This makes it a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer .
Comparison with Similar Compounds
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine: This compound also acts as a kinase inhibitor but has different substituents that may affect its potency and selectivity.
1H-pyrazolo[3,4-d]pyrimidin-4-amine: This is a simpler analog that lacks the naphthalene moiety, which may result in different biological activities.
The uniqueness of this compound lies in its specific structure, which combines the naphthalene and pyrazolo[3,4-d]pyrimidine moieties, potentially enhancing its biological activity and selectivity .
Properties
Molecular Formula |
C16H13N5 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-methyl-3-naphthalen-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H13N5/c1-21-16-13(15(17)18-9-19-16)14(20-21)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,17,18,19) |
InChI Key |
UOKGZPYGRJDACN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
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